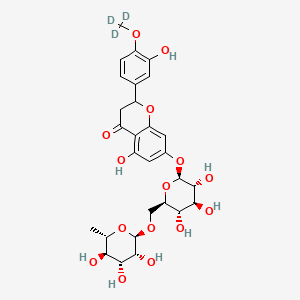

rac Hesperidine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H34O15 |

|---|---|

Molecular Weight |

613.6 g/mol |

IUPAC Name |

5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10-,17?,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1/i2D3 |

InChI Key |

QUQPHWDTPGMPEX-JJKCTULJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Fundamental Principles of Stable Isotope Labeling in Chemical Biology

Theoretical Basis of Deuterium (B1214612) as a Stable Isotope for Molecular Probing

Deuterium's utility as a molecular probe stems from its significant mass difference compared to protium (B1232500) (¹H), the most common hydrogen isotope. This doubling of mass leads to pronounced effects that can be readily detected and exploited in various analytical methods.

The replacement of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced when the C-H bond is broken in the rate-determining step of a reaction. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.

The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), provides valuable insights into reaction mechanisms. A primary KIE, where the isotope is directly involved in bond breaking, can have a value of up to 7 or 8 for deuterium. For instance, in the bromination of acetone, a kH/kD of 7 indicated that the tautomerization involving C-H bond breaking is the rate-determining step. Conversely, the absence of a significant KIE can suggest that C-H bond cleavage is not part of the rate-limiting step. Deuterium KIEs are powerful tools for distinguishing between different reaction pathways, such as concerted versus stepwise mechanisms.

Mass spectrometry, a technique that separates ions based on their mass-to-charge ratio, is a primary tool for detecting and quantifying isotopically labeled compounds. The introduction of deuterium atoms into a molecule, such as in rac Hesperidine-d3, results in a predictable mass shift. This known mass difference allows the labeled compound to be used as an internal standard in quantitative analyses.

In the field of metabolomics, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, stable isotope labeling is crucial for accurate quantification. Due to matrix effects in techniques like liquid chromatography-mass spectrometry (LC-MS), the signal intensity of a metabolite may not be directly proportional to its concentration. By adding a known amount of a stable isotope-labeled internal standard, such as this compound, to a sample, these matrix effects can be corrected for, leading to more accurate and reliable quantification of the corresponding unlabeled analyte, hesperetin (B1673127). Furthermore, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide structural information by measuring the exchange of labile hydrogens with deuterium, aiding in the identification of unknown metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. Deuterium has a nuclear spin of 1, and its NMR properties are distinct from those of protons (spin 1/2). While deuterium NMR is less sensitive than proton NMR, its selectivity for deuterium-labeled sites makes it a valuable tool.

The use of deuterated compounds can simplify complex proton NMR spectra by removing signals from the labeled positions. In structural studies of large biomolecules like membrane proteins, using deuterated detergents can improve spectral quality by reducing background noise and line broadening. Hydrogen-deuterium exchange monitored by NMR can also provide information about the structure and dynamics of proteins and peptides. By observing which amide protons exchange with deuterium from the solvent, researchers can identify regions of the protein that are exposed to the solvent versus those that are buried within the protein core or a membrane.

Mass Spectrometry (MS) Applications in Quantitative Analysis and Metabolomics

Significance of Isotopic Purity and Positional Labeling for Research Integrity

The reliability of studies using stable isotope labeling hinges on the isotopic purity and the precise position of the label within the molecule. Isotopic purity refers to the percentage of the labeled compound that contains the desired number of heavy isotopes. High isotopic purity is essential for accurate quantification, as the presence of unlabeled or partially labeled species can interfere with the measurement of the fully labeled standard.

Positional labeling, the placement of the isotope at a specific atomic position, is equally critical. For KIE studies, the deuterium must be at the site of bond cleavage to observe a primary effect. In metabolomics, the label should be in a position that is not readily exchanged or lost during metabolic processes. The chemical synthesis of labeled compounds allows for precise control over the labeling pattern, ensuring the integrity of the research findings. Techniques like high-resolution mass spectrometry and NMR are used to verify the isotopic purity and the position of the label.

Synthetic Strategies for Rac Hesperidine D3 and Deuterated Hesperidin Analogues

Approaches to Deuterium (B1214612) Incorporation in Flavonoid Skeletons

The introduction of deuterium into the flavonoid backbone is a key step in the synthesis of rac Hesperidine-d3. This can be achieved through various methods, with regioselectivity being a significant consideration.

Regioselective Deuteration Techniques

The regioselective deuteration of flavonoids, including hesperidin (B1673128), can be accomplished through hydrogen/deuterium (H/D) exchange reactions. These exchanges often occur at specific positions on the flavonoid rings, influenced by the electronic properties of the molecule and the reaction conditions.

Studies have shown that for many flavonoids, H/D exchange occurs preferentially at the C(6) and C(8) positions of the A-ring. The reactivity order for this exchange is typically C(8) > C(6). This process can be facilitated by using D-donor solvents like CF3COOD or D2O under acidic or neutral conditions. The keto-enol tautomerism of the flavonoid structure is believed to be the mechanism driving this exchange. For hesperidin, the deuterium labeling in this compound is specifically at the methoxy (B1213986) group (-O-CD3), which provides a stable isotopic label with a +3 Da mass shift. This targeted deuteration is typically achieved by using a deuterated methylating agent during the synthesis.

Gas-phase H/D exchange has also been utilized to study the structure of flavonoids. The rate and extent of exchange can help differentiate between isomers.

| Flavonoid Class | Preferred Deuteration Sites | Method | Reference(s) |

| Flavonols | C(8) > C(6) | H/D exchange in CF3COOD | |

| Flavones | C(8) > C(6) | H/D exchange in CF3COOD | |

| Flavanols | C(6) and C(8) | H/D exchange in D2O | |

| Hesperidin | Methoxy group (-O-CD3) | Use of deuterated methylating agent |

Considerations for Stereochemical Control in this compound Synthesis

The "rac" designation in this compound indicates a racemic mixture of (2R)- and (2S)-enantiomers at the C2 position of the flavanone (B1672756) core. Hesperidin naturally occurs predominantly as the (2S)-enantiomer. However, processes such as decoction can lead to epimerization at the C-2 position, resulting in a mixture of stereoisomers.

In the synthesis of this compound, achieving a racemic mixture might be an inherent outcome of the synthetic route, particularly if harsh conditions are used that promote epimerization. Alternatively, a racemic mixture can be intentionally produced by starting with a racemic precursor or by employing conditions that favor racemization. The stereochemistry of the final product is a critical aspect, as different stereoisomers can exhibit different biological activities.

Enantioselective Synthesis of Hesperidin Stereoisomers (Addressing the "rac" Context)

While this compound is a racemic mixture, the synthesis of specific stereoisomers of hesperidin is a significant area of research. Understanding these enantioselective methods provides context for the production of the racemic form.

Development of Chiral Precursors and Auxiliary-Based Methods

The enantioselective synthesis of flavonoids often relies on the use of chiral precursors or chiral auxiliaries. Chiral pool approaches, utilizing readily available chiral molecules like amino acids, have been employed to synthesize chiral flavonoid derivatives. For instance, the synthesis of chiral hexynones as precursors for complex molecules demonstrates the use of established asymmetric methodologies to install essential stereochemical features early in the synthetic sequence.

In the context of hesperidin, synthetic strategies could involve the use of a chiral chalcone (B49325) precursor, which then undergoes cyclization to form the flavanone ring with a specific stereochemistry at the C2 position. Various methods for the asymmetric epoxidation of chalcones have been explored, which could serve as a key step in controlling the stereochemistry of the resulting flavanone.

Enzymatic and Biocatalytic Routes for Stereoselective Deuteration

Enzymatic and biocatalytic methods offer a high degree of stereoselectivity and regioselectivity in flavonoid synthesis and modification. Enzymes involved in flavonoid biosynthesis are often highly stereoselective.

For the synthesis of specific hesperidin stereoisomers, enzymes like chalcone isomerase can catalyze the stereospecific cyclization of chalcones to flavanones. Furthermore, glycosyltransferases can be used for the regioselective and stereoselective attachment of sugar moieties, a key step in converting the aglycone hesperetin (B1673127) to hesperidin. While not directly applied to deuteration in the reviewed literature, these enzymatic methods could potentially be adapted for the stereoselective synthesis of deuterated hesperidin analogues by using deuterated precursors. For example, a patented method describes the efficient conversion of hesperidin to hesperetin using a dual-enzyme system, a process that could be reversed with a deuterated glycosyl donor to produce a specific stereoisomer of hesperidin-d3.

Enzymatic resolution is another powerful technique. For instance, lipases have been used for the kinetic resolution of racemic mixtures, which could be applied to separate the enantiomers of a hesperidin precursor.

Chemical Modification and Derivatization of Hesperidin for Deuterium Labeling

The final step in the synthesis of this compound, after obtaining the hesperidin skeleton, is the introduction of the deuterium label. In the case of this compound, this involves the deuteration of the methoxy group.

This is typically achieved through a methylation reaction using a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4). This reaction would be performed on a precursor molecule where the 4'-hydroxyl group of the B-ring is available for methylation.

Alternatively, derivatization strategies can be employed. For instance, hesperidin can be converted to diosmin (B1670713) through an oxidation reaction. While this is a different modification, it demonstrates that the hesperidin molecule can be chemically altered to produce related compounds. Similar strategies involving protection and deprotection steps could be used to selectively introduce a deuterated methyl group.

Advanced Analytical Methodologies Employing Rac Hesperidine D3 and Its Deuterated Metabolites

Development and Validation of Mass Spectrometry-Based Assays for Hesperidin (B1673128) and Metabolites

The development of robust and sensitive analytical methods is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of hesperidin. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for these studies, owing to its high selectivity and sensitivity. The use of stable isotope-labeled internal standards, such as rac Hesperidine-d3 and its aglycone, rac Hesperetin-d3, is central to achieving accurate and reliable quantification.

Application of rac Hesperetin-d3 as an Internal Standard in LC-MS/MS Quantification

While the focus is on this compound, it is essential to first discuss the prevalent use of its aglycone, rac Hesperetin-d3, as an internal standard (IS) in numerous bioanalytical methods. This is because hesperidin is largely hydrolyzed to hesperetin (B1673127) by gut microbiota before absorption. Therefore, monitoring hesperetin and its conjugated metabolites in plasma and urine is a primary objective in pharmacokinetic studies. The principles underlying the use of rac Hesperetin-d3 are directly applicable to this compound for the analysis of the parent glycoside.

Rac Hesperetin-d3 is an ideal IS for the quantification of hesperetin due to its identical chemical and physical properties to the analyte, with the exception of a slightly higher mass. Current time information in Bangalore, IN. This ensures that it co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. The use of a deuterated standard allows for the correction of analyte losses during sample extraction and variations in instrument response, leading to improved accuracy and precision of the measurement.

In a typical LC-MS/MS method, a known concentration of rac Hesperetin-d3 is spiked into biological samples (e.g., plasma, urine) and calibration standards. After extraction and chromatographic separation, the analytes are detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (hesperetin) and the internal standard (rac Hesperetin-d3). For instance, a common transition for hesperetin is m/z 301.3 → 164.1, while for rac-hesperetin-d3, it is m/z 304.3 → 164.1. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Several studies have successfully developed and validated LC-MS/MS methods using rac Hesperetin-d3 for the pharmacokinetic study of hesperidin. These methods have demonstrated excellent linearity, precision, and accuracy, with low limits of quantification, enabling the detailed characterization of hesperetin's pharmacokinetic profile.

Table 1: Validation Parameters for the LC-MS/MS Quantification of Hesperetin using rac Hesperetin-d3 as an Internal Standard in Rat Plasma

| Validation Parameter | Hesperetin | rac-Hesperetin-d3 (IS) | Reference |

| Linearity Range (ng/mL) | 0.2 - 100 | - | |

| Correlation Coefficient (r) | > 0.999 | - | |

| Within-run Precision (%RSD) | 2.06 - 9.54 | - | |

| Between-run Precision (%RSD) | 2.11 - 7.76 | - | |

| Within-run Accuracy (%) | -6.52 to 3.82 | - | |

| Between-run Accuracy (%) | -1.62 to 2.33 | - | |

| Extraction Recovery (%) | > 87 | - | |

| Matrix Effect (%) | 94.7 - 113.6 | - | |

| Lower Limit of Quantification (ng/mL) | 0.2 | - |

Optimization of Chromatographic Separation for Deuterated and Non-Deuterated Species

Achieving optimal chromatographic separation between the analyte and its deuterated internal standard, as well as from other matrix components, is critical for accurate quantification. While the deuterated and non-deuterated forms have very similar retention times, complete co-elution is desirable to ensure they experience the same matrix effects. However, in some cases, a slight separation, known as the isotope effect, can be observed, particularly with high-efficiency chromatographic systems.

The optimization of the chromatographic conditions involves several key parameters:

Column Chemistry: Reversed-phase columns, such as C18 and phenyl-hexyl, are commonly used for the separation of flavonoids. The choice of stationary phase can influence the selectivity and resolution.

Mobile Phase Composition: The mobile phase typically consists of an aqueous component (often with a formic acid or acetic acid additive to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of multiple analytes with different polarities and to reduce analysis time.

Flow Rate and Column Temperature: These parameters can be adjusted to optimize the efficiency of the separation and the analysis time.

For the separation of hesperidin and its deuterated analog, a gradient elution on a C18 column is a common approach. The starting mobile phase composition is typically highly aqueous to retain the polar glycoside, with a gradual increase in the organic solvent to elute the compound. The goal is to achieve a sharp, symmetrical peak for both the analyte and the internal standard, with a retention time that is free from interference from other endogenous compounds in the matrix.

Table 2: Example of Optimized Chromatographic Conditions for Hesperidin Analysis

| Parameter | Condition | Reference |

| Column | C18, 2.1 x 100 mm, 1.7 µm | |

| Mobile Phase A | 0.1% Formic Acid in Water | |

| Mobile Phase B | Acetonitrile | |

| Gradient | 5% B to 95% B over 10 min | |

| Flow Rate | 0.3 mL/min | |

| Column Temperature | 40 °C | |

| Injection Volume | 5 µL | |

| Detection | UV at 283 nm or MS |

Addressing Matrix Effects and Signal Suppression in Isotope Dilution Mass Spectrometry

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS bioanalysis. These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard like this compound, is the most effective way to compensate for matrix effects.

Because the deuterated internal standard has nearly identical physicochemical properties to the analyte, it is assumed to experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is normalized, leading to more accurate and reliable results.

Strategies to minimize matrix effects during method development include:

Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to remove a significant portion of the interfering matrix components before LC-MS/MS analysis.

Chromatographic Separation: Optimizing the chromatography to separate the analyte from the bulk of the matrix components can significantly reduce matrix effects.

Dilution: Diluting the sample can reduce the concentration of matrix components, thereby mitigating their effect on ionization.

The effectiveness of these strategies is assessed during method validation by performing post-extraction addition experiments. In these experiments, the response of the analyte in a clean solvent is compared to its response in a sample matrix to which the analyte has been added after extraction. The ratio of these responses, known as the matrix factor, should ideally be close to 1, indicating no significant matrix effect.

Spectroscopic Characterization Techniques for Deuterated Flavonoids

The synthesis of a deuterated internal standard requires thorough characterization to confirm its chemical structure, the position of the deuterium (B1214612) labels, and its isotopic purity. Various spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) for Deuterium Localization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For deuterated compounds like this compound, NMR is crucial for confirming the exact location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signal corresponding to the proton that has been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of deuterium incorporation at a specific position. For this compound, where the deuterium atoms are typically introduced in the methoxy (B1213986) group of the B-ring, the singlet corresponding to the -OCH₃ protons would be absent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum can also provide information about deuteration. The carbon atom attached to a deuterium atom will experience a different splitting pattern (a triplet for a -CD₃ group) and a slight upfield shift in its chemical shift compared to the non-deuterated analog.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the presence and chemical environment of the deuterium labels. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, making it straightforward to assign the deuterium signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Labeled Compounds

The stretching frequency of a bond is proportional to the square root of the force constant divided by the reduced mass of the atoms involved. Since the C-D bond has a larger reduced mass than the C-H bond, the C-D stretching vibrations will appear at a lower frequency (wavenumber) in the IR and Raman spectra compared to the C-H stretching vibrations. This shift is a clear indicator of successful deuteration.

For this compound, the C-H stretching vibrations of the methoxy group, which typically appear around 2850-2950 cm⁻¹, would be replaced by C-D stretching vibrations at a lower frequency, approximately around 2100-2200 cm⁻¹. The rest of the IR and Raman spectra, corresponding to the vibrations of the flavonoid backbone and the sugar moiety, would remain largely unchanged, confirming that the deuteration was specific to the intended site.

Table 3: Key Vibrational Bands of Hesperidin and Expected Shifts upon Deuteration of the Methoxy Group

| Vibrational Mode | Hesperidin Wavenumber (cm⁻¹) | Expected this compound Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | ~3100-3000 | Unchanged | |

| Aliphatic C-H Stretch (Sugar) | ~2920 | Unchanged | |

| Methoxy C-H Stretch | ~2849 | ~2100-2200 | |

| C=O Stretch | ~1647 | Unchanged | |

| Aromatic C=C Stretch | ~1614 | Unchanged |

Chiral Analytical Methodologies for Deuterated Hesperidin Stereoisomers

The stereoisomers of hesperidin, a flavanone (B1672756) glycoside, can exhibit different biological activities and pharmacokinetic profiles. Consequently, the development of analytical methods capable of separating these stereoisomers is of significant importance. The introduction of a deuterium-labeled internal standard, this compound, further enhances the robustness and accuracy of these analytical approaches, particularly in quantitative studies using mass spectrometry.

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a cornerstone technique for the separation of enantiomers and diastereomers. The selection of the appropriate CSP and mobile phase is crucial for achieving successful chiral separation of hesperidin stereoisomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be highly effective for the chiral resolution of flavanones, including hesperidin. These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times. The chiral recognition mechanism is influenced by various interactions, including hydrogen bonding, π-π interactions, and steric hindrance.

Research has demonstrated the successful separation of hesperidin diastereomers using various polysaccharide-based columns. For instance, a study utilizing a Chiralpak IC column, which is based on cellulose tris(3,5-dichlorophenylcarbamate), achieved the separation of hesperidin and naringin (B1676962) diastereomers. Another study found that a Chiral ND column, packed with amylose tris-3,5-dimethylphenylcarbamate, provided excellent resolution for both hesperidin and narirutin (B1676964) epimers. The choice of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, plays a critical role in optimizing the separation. The addition of small amounts of an acid, like formic acid, can also improve peak shape and resolution.

Interactive Table:

Table 1: HPLC-CSP Conditions for Hesperidin Stereoisomer Separation| Chiral Stationary Phase | Mobile Phase Composition | Detection | Reference |

| Chiralpak IC | n-hexane/isopropanol | UV | |

| Chiralpak IA | n-hexane/isopropanol | UV | |

| Chiralcel OD-H | n-hexane/ethanol | UV | |

| Chiral ND (amylose tris-3,5-dimethylphenylcarbamate) | n-hexane/isopropanol with 0.25% formic acid (62:38) | UV (283 nm) | |

| Chiralcel OD-RH | Methanol/Water (80:20) | UV (285 nm) |

The coupling of chiral HPLC with mass spectrometry (MS) provides a powerful tool for the sensitive and selective analysis of deuterated hesperidin stereoisomers and their metabolites. This combination, often referred to as LC-MS, leverages the separation power of chiral chromatography and the high specificity and sensitivity of mass spectrometric detection. The use of deuterated internal standards like this compound is particularly advantageous in LC-MS-based quantification, as it allows for the correction of matrix effects and variations in instrument response.

In a typical chiral LC-MS setup, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for flavonoids like hesperidin, as it is a soft ionization method that minimizes fragmentation and preserves the molecular ion. The mass spectrometer can be operated in various modes, such as full scan, selected ion monitoring (SIM), or multiple reaction monitoring (MRM), to achieve the desired level of selectivity and sensitivity.

For the analysis of deuterated metabolites, tandem mass spectrometry (MS/MS) is particularly valuable. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a deuterated hesperidin metabolite) is selected, fragmented, and the resulting product ions are detected. This process provides structural information and enhances the specificity of the analysis, which is crucial when analyzing complex biological matrices. The development of a sensitive UHPLC-MS/MS method for the simultaneous quantification of hesperidin and naringenin (B18129) in plasma has been reported, demonstrating the utility of this technique in pharmacokinetic studies. The use of deuterated standards in such studies is a common practice to ensure accuracy.

Interactive Table:

Table 2: Key Parameters in Chiral LC-MS Analysis of Flavonoids| Parameter | Description | Relevance to this compound Analysis |

| Ionization Source | Electrospray Ionization (ESI) is commonly used for flavonoids. | ESI is a soft ionization technique suitable for the analysis of intact deuterated hesperidin and its metabolites. |

| Mass Analyzer | Triple quadrupole (QqQ) mass spectrometers are frequently used for quantitative analysis. | QqQ analyzers operated in MRM mode offer high sensitivity and selectivity for quantifying specific deuterated metabolites. |

| Internal Standard | A stable isotope-labeled version of the analyte (e.g., this compound). | This compound serves as an ideal internal standard to correct for analytical variability and matrix effects. |

| Detection Mode | Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection method. | MRM allows for the specific detection and quantification of deuterated hesperidin and its metabolites even in complex biological samples. |

Mechanistic Investigations of Hesperidin Metabolic Pathways and Biodistribution Using Isotopic Tracers

Elucidation of Biotransformation Pathways in in vitro and Preclinical in vivo Systems

The journey of hesperidin (B1673128) through the body involves a series of metabolic transformations, many of which have been detailed through the use of deuterated analogs.

Identification of Deuterated Metabolites and Catabolites

Upon administration, hesperidin is poorly absorbed in the small intestine and largely reaches the large intestine intact. Here, gut microbiota play a crucial role in its metabolism. The initial and rate-limiting step is the hydrolysis of the rutinose moiety from hesperidin, a process carried out by microbial enzymes like α-rhamnosidases, to form its aglycone, hesperetin (B1673127). This conversion is essential for absorption.

Once hesperetin is absorbed, it undergoes extensive phase II metabolism, primarily in the liver, resulting in the formation of glucuronide and sulfate (B86663) conjugates. Studies using deuterated hesperidin, such as rac-hesperetin-d3, have enabled the precise tracking and identification of these metabolites in plasma and urine. The primary metabolites identified are hesperetin-glucuronides and hesperetin-sulfoglucuronides. For instance, one study identified hesperetin-3-glucuronide as the main metabolite, accounting for a significant percentage of the total excreted metabolites. Other identified metabolites include hesperetin-7-glucuronide and hesperetin-7-sulfate.

Beyond these initial conjugation products, hesperidin undergoes further breakdown through ring fission, a process also mediated by the gut microbiota, leading to the formation of various phenolic acid catabolites. The use of labeled compounds is critical in distinguishing these catabolites from the myriad of other phenolic compounds present in biological samples.

Identified Deuterated Metabolites and Catabolites of Hesperidin:

| Metabolite/Catabolite | Type | Location of Formation |

| Hesperetin-d3 | Aglycone | Large Intestine |

| Hesperetin-d3-glucuronides | Phase II Metabolite | Liver/Intestinal Wall |

| Hesperetin-d3-sulfates | Phase II Metabolite | Liver/Intestinal Wall |

| Hesperetin-d3-sulfoglucuronides | Phase II Metabolite | Liver/Intestinal Wall |

| Deuterated phenolic acids | Catabolite | Large Intestine |

Tracing Metabolic Flux and Intermediates using Deuterium (B1214612) Labeling

Metabolic flux analysis (MFA) utilizing stable isotope tracers provides a quantitative understanding of the rates of metabolic reactions. By introducing a deuterium-labeled substrate like rac Hesperidine-d3, researchers can trace the flow of the deuterium atoms through various metabolic pathways. The labeling patterns observed in downstream metabolites offer insights into the relative contributions of different metabolic routes.

This technique is particularly useful for dissecting complex metabolic networks where a metabolite can be formed through multiple pathways. In the context of hesperidin, deuterium labeling can help quantify the flux through different microbial catabolic pathways in the gut and the subsequent phase II conjugation pathways in the liver. The appearance and disappearance rates of deuterated intermediates in the plasma and urine can be monitored to model the kinetics of hesperidin metabolism. This approach allows for a dynamic view of how the body processes this flavonoid, moving beyond simple identification of metabolites to understanding the efficiency and preference of metabolic routes.

Investigation of Metabolic Interactions with Biological Systems

The journey of hesperidin and its metabolites is not a one-way street. It involves intricate interactions with the host's biological systems, particularly the enterohepatic circulation and microbial ecosystems.

Studies on Enterohepatic Circulation and Microbial Transformations using Labeled Hesperidin

Enterohepatic circulation, a process where compounds are metabolized in the liver, excreted in the bile, and then reabsorbed in the intestine, can significantly impact the bioavailability and residence time of xenobiotics. While direct evidence for the extensive enterohepatic circulation of hesperidin metabolites is still being gathered, the significant microbial metabolism in the gut and subsequent hepatic conjugation strongly suggest its possibility. Labeled hesperidin can be instrumental in confirming and quantifying this process. By tracking the appearance of deuterated metabolites in bile and their subsequent re-entry into systemic circulation, a clearer picture of this circulatory loop can be established.

The gut microbiota is central to hesperidin's bioactivity. Specific bacterial species, such as those from the Bifidobacterium and Lactobacillus genera, possess the enzymatic machinery to hydrolyze hesperidin to hesperetin. Studies have shown that hesperidin administration can modulate the composition of the gut microbiota, promoting the growth of these beneficial bacteria. The use of this compound in such studies allows for a direct correlation between the metabolism of the compound and the specific microbial populations responsible.

Key Microbial Transformations of Hesperidin:

| Microbial Genus | Enzymatic Activity | Product |

| Bifidobacterium | α-rhamnosidase | Hesperetin |

| Lactobacillus | α-rhamnosidase | Hesperetin |

Deuterium Metabolic Imaging (DMI) for Spatial Mapping of Metabolic Activity (general principle applied to relevant compounds)

Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance (MR)-based technique that allows for the three-dimensional mapping of metabolism in vivo. The principle involves administering a substrate enriched with the non-radioactive deuterium isotope and then detecting the labeled substrate and its metabolic products using MR spectroscopic imaging (MRSI).

While DMI has been primarily applied to study energy metabolism using substrates like deuterated glucose, its application could be extended to trace the metabolic fate of other deuterated compounds, such as this compound. By administering this compound, it would be theoretically possible to visualize the anatomical regions where the compound and its major deuterated metabolites accumulate. This could provide unprecedented spatial information on where hesperidin metabolism predominantly occurs, for instance, highlighting the metabolic activity in the liver and potentially other tissues. DMI could offer a dynamic view of the biodistribution and metabolic conversion of hesperidin over time within a living organism.

Analysis of Biodistribution and Cellular Uptake Mechanisms in Experimental Models

Understanding where a compound and its metabolites distribute in the body and how they enter cells is crucial for determining their biological effects. Isotopic labeling is a powerful tool for these investigations.

Studies using labeled compounds can quantify their distribution in various tissues and organs at different time points after administration. For hesperidin, this would involve measuring the levels of this compound and its deuterated metabolites in tissues such as the liver, kidney, and intestine. This provides a comprehensive map of its biodistribution.

At the cellular level, understanding the mechanisms of uptake is key. While some nutrients enter cells via simple diffusion, many, including flavonoids, may utilize specific transporters. The cellular uptake of hesperidin and its aglycone, hesperetin, is an area of active research. Labeled compounds can be used in cell culture models, such as Caco-2 cells which mimic the intestinal barrier, to study the kinetics and mechanisms of transport. These studies can help determine whether uptake is an active, transporter-mediated process or occurs via passive diffusion. By identifying the specific transporters involved, strategies could be developed to enhance the cellular uptake and, consequently, the biological activity of hesperidin.

Applications of Rac Hesperidine D3 in Advanced Preclinical Research Models

Use as a Research Tool for Understanding Molecular Interactions of Hesperidin (B1673128)

Stable isotope-labeled compounds like rac Hesperidine-d3 are instrumental in elucidating the molecular interactions of flavonoids. The primary application of this compound in this context is as an internal standard for isotope dilution mass spectrometry (IDMS). In this role, it is co-administered or mixed with biological samples containing natural hesperidin and its metabolites. Because this compound shares identical physicochemical properties with the endogenous compound, it co-elutes during chromatographic separation but is distinguishable by its higher mass in mass spectrometry. This allows for precise correction of matrix effects and variations in ionization, which are common challenges in the analysis of complex biological samples like plasma.

The use of deuterated hesperidin enables the accurate quantification of its metabolites, such as hesperetin (B1673127) glucuronides, at very low concentrations. For instance, its derivative, rac-Hesperetin-d3 3'-O-β-D-Glucuronide, serves as a biologically inert tracer, allowing researchers to follow the metabolic fate of hesperidin without interfering with biological processes. This is crucial for understanding transport dynamics, such as the reliance of 3'-O-glucuronides on specific transporters like multidrug resistance-associated proteins (MRP2/3) for excretion. By tracking the labeled compound, researchers can gain a clearer picture of how hesperidin and its metabolites interact with cellular receptors and transport proteins, and how factors like the position of glucuronidation influence these interactions and subsequent bioactivity.

Investigations of Specific Enzyme Kinetics and Isotope Effects in Flavonoid Metabolism

The introduction of deuterium (B1214612) into the hesperidin molecule provides a powerful method for studying the kinetics of enzymes involved in its metabolism. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the C-D bond is slower than the corresponding C-H bond cleavage. The observation of a significant primary deuterium KIE is strong evidence that the cleavage of this bond is a rate-limiting step in the enzymatic reaction. This principle is widely applied in studying the metabolism of various compounds by enzymes like cytochrome P450s, which are also involved in flavonoid metabolism.

In the context of hesperidin, deuteration, particularly at the methoxy (B1213986) group to create this compound, enhances its metabolic stability. This increased stability is due to the stronger C-D bond compared to the C-H bond, which reduces the rate of hydrogen-deuterium exchange and metabolic breakdown. This property is invaluable for pharmacokinetic studies, ensuring the tracer remains stable over extended periods, such as 24-hour kinetic studies.

Research on hesperidin metabolites has shown that the position of glucuronidation significantly impacts enzymatic hydrolysis. For example, 3'-O-glucuronides are hydrolyzed more slowly by liver β-glucuronidases compared to 7-O-conjugates, leading to prolonged systemic exposure. Studies using deuterated analogs can precisely measure these differences in enzymatic reaction rates, providing detailed insights into the structure-activity relationships that govern flavonoid metabolism and bioavailability.

Role in Proteomic and Metabolomic Profiling for Systems Biology Research

Stable isotope labeling is a cornerstone of modern systems biology, enabling comprehensive analysis of the metabolome and proteome. this compound, as a stable isotope-labeled flavonoid, is a key research tool for tracing the metabolic fate of hesperidin and quantifying its impact on cellular networks. In metabolomics, feeding cells or organisms with labeled compounds allows for the tracking of metabolic pathways and the identification of novel metabolites. This untargeted approach can reveal how hesperidin influences various metabolic routes, from glucose metabolism to fatty acid synthesis.

The integration of metabolomic and proteomic data provides a more holistic understanding of a compound's biological effects. For example, after treating a biological system with this compound, researchers can perform quantitative proteomics to identify proteins whose expression levels change in response to the flavonoid. This combined multi-omics approach can link changes in metabolite concentrations with alterations in protein expression, revealing the mechanisms of action of hesperidin analogs. This is crucial for building comprehensive models of how flavonoids interact with biological systems, a key goal of systems biology.

Differential isotope labeling is a powerful strategy in comparative metabolomics for the precise relative quantification of metabolites between different samples. This technique, often referred to as chemical isotope labeling (CIL), involves derivatizing metabolites from two different samples (e.g., control vs. treated) with isotopically light and heavy reagents, respectively. The samples are then mixed and analyzed together by mass spectrometry.

In the context of studying hesperidin's effects, a control cell culture could be derivatized with a standard (light) reagent, while a culture treated with hesperidin would be derivatized with a heavy-isotope-containing reagent (e.g., containing deuterium). By analyzing the mixed sample, each metabolite appears as a pair of peaks separated by a specific mass difference, and the ratio of their intensities provides an accurate measure of their relative abundance between the two samples. This approach effectively eliminates measurement errors arising from matrix effects and instrumental variability, as the light and heavy isotopologs are chemically identical and co-elute. This allows for the high-confidence identification of metabolites that are significantly altered by hesperidin treatment.

Table 1: Overview of Differential Isotope Labeling for Comparative Metabolomics

| Step | Description | Rationale |

| 1. Sample Preparation | Two sample groups are prepared (e.g., Control and Hesperidin-treated). | To compare the metabolic profiles under different conditions. |

| 2. Isotope Labeling | Metabolites from the control group are tagged with a 'light' isotopic label (e.g., ¹²C). Metabolites from the treated group are tagged with a 'heavy' label (e.g., ¹³C or D). | To create a mass difference between metabolites from the two groups for MS detection. |

| 3. Sample Mixing | The light- and heavy-labeled samples are combined in a 1:1 ratio. | To ensure identical processing and analysis conditions, minimizing analytical variability. |

| 4. LC-MS Analysis | The mixed sample is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). | To separate and detect the metabolite pairs. |

| 5. Data Analysis | The relative abundance of each metabolite is determined by comparing the peak intensities of the light and heavy isotopologs. | The intensity ratio directly reflects the concentration difference between the two original samples. |

Quantitative proteomics aims to measure the abundance of thousands of proteins in a biological sample, providing a snapshot of the cellular state. When studying the effects of a compound like hesperidin, researchers can compare the proteomes of treated and untreated systems to identify proteins and pathways that are modulated by the flavonoid.

Using a data-independent acquisition (DIA) approach in mass spectrometry, it is possible to identify and quantify thousands of proteins from complex samples. In a typical experiment, cells or tissues would be exposed to hesperidin or its deuterated analog, this compound. Proteins would then be extracted, digested into peptides, and analyzed by LC-MS/MS. By comparing the proteomic profiles of the treated samples to control samples, researchers can identify differentially accumulated proteins (DAPs).

Subsequent bioinformatic analysis of these DAPs can reveal which biological processes and molecular pathways are most affected. For example, research on other phenolic compounds has shown significant changes in proteins involved in ribosome function, flavonoid biosynthesis, and glutathione (B108866) metabolism. This type of analysis can uncover the molecular mechanisms behind hesperidin's observed biological activities, such as its anti-inflammatory or antioxidant effects, by identifying specific protein targets and signaling pathways.

Table 2: Research Findings from a Representative Quantitative Proteomics Study

| Finding Category | Details | Significance |

| Differentially Accumulated Proteins (DAPs) | In a study on plant response to a phenolic acid, 680 proteins were identified as DAPs, with 333 up-regulated and 347 down-regulated. | Demonstrates a significant and widespread cellular response to the compound. |

| Enrichment Analysis | DAPs were significantly enriched in pathways like phenylpropanoid biosynthesis, glycolysis, and flavonoid biosynthesis. | Pinpoints the specific metabolic and signaling pathways modulated by the compound. |

| Subcellular Localization | The majority of identified DAPs were located in the cytoplasm and nucleus. | Suggests the primary sites of action for the compound and its downstream effects. |

| Key Regulatory Proteins | Phenylalanine ammonia-lyase (PAL), a key enzyme in secondary metabolism, was identified as a key regulatory protein. | Highlights potential primary targets for mediating the compound's biological effects. |

Emerging Research Avenues and Future Perspectives for Deuterated Flavonoids

Advancements in Isotopic Labeling Technologies for Complex Natural Products

The synthesis of deuterated complex natural products like flavonoids has been significantly enhanced by progress in isotopic labeling technologies. These methods allow for the precise placement of deuterium (B1214612) atoms, creating stable-labeled internal standards and metabolic tracers. For a compound like rac Hesperidine-d3, the deuterium atoms are typically introduced at the methoxy (B1213986) group (-OCD₃). This specific labeling is crucial for its use in mass spectrometry, as it provides a distinct mass shift without interfering with the natural isotopic abundances of the molecule.

Modern synthetic strategies for deuterated flavonoids involve both chemical and biological approaches.

Enzymatic Hydrolysis: One efficient method begins with the enzymatic hydrolysis of the parent compound, hesperidin (B1673128), to its aglycone, hesperetin (B1673127). This process can utilize a dual-enzyme system to achieve high conversion rates under optimized conditions.

Chemical Synthesis and Late-Stage Functionalization: Following the creation of the precursor, the deuterium label is introduced. Late-stage functionalization is a key advancement, allowing for the incorporation of deuterium into complex molecules at a late step in the synthesis, which is more efficient. This can be achieved using deuterated methylating agents to introduce the trideuteriomethoxy group. Other methods include using N-heterocyclic carbenes (NHC) to promote hydrogen-deuterium exchange, which is effective for various aldehydes. Catalytic metal-free approaches using D₂O as the deuterium source have also been developed for aromatic compounds.

These advancements enable the production of high-purity deuterated compounds. The synthesis of deuterated building blocks has become a critical area of research due to the increasing applications of deuterated molecules in pharmaceutical and metabolic studies.

Table 1: Comparison of Isotopic Labeling Techniques for Natural Products

| Labeling Technique | Description | Key Advantages | Example Application |

|---|---|---|---|

| Enzymatic Hydrolysis | Uses enzymes to selectively cleave parts of a molecule to create a precursor for labeling. | High selectivity and efficiency under mild conditions. | Converting hesperidin to hesperetin before deuteration. |

| Late-Stage Chemical Synthesis | Introduces isotopes at the final stages of a synthetic route. | Increases overall efficiency and allows for diversification of labeled compounds. | Deuteration of complex drug molecules and natural products. |

| Catalytic H/D Exchange | Uses a catalyst (metal or organocatalyst) to exchange hydrogen atoms for deuterium from a source like D₂O. | Can be highly regioselective and cost-effective. | Direct deuteration of aromatic rings and functional groups in flavonoids. |

| Biotransformation | Utilizes microbial or recombinant enzyme systems to produce deuterated metabolites from a deuterated parent compound. | Can produce metabolites that are difficult to synthesize chemically. | Producing hydroxylated metabolites of deuterated drugs. |

Computational Modeling and Theoretical Studies Complementing Deuterium Labeling Data

The data generated from deuterium-labeled compounds is significantly enriched when combined with computational modeling and theoretical studies. This synergy is particularly evident in the field of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), a powerful technique for studying protein conformation and dynamics.

In HDX-MS studies, the exchange rates of protein backbone hydrogens with deuterium from a solvent are measured. This provides information on protein structure, flexibility, and interactions with ligands, such as flavonoids. Computational tools are essential for analyzing the complex datasets generated by HDX-MS. They help to:

Identify peptic fragments and their isotopic distributions.

Calculate the degree of deuterium uptake for each peptide.

Map the changes in deuteration onto the protein's three-dimensional structure.

For flavonoids, this combined approach has been used to dissect molecular recognition and the conformational impact of their interaction with protein targets like the farnesoid X receptor (FXR). By enhancing HDX protection profile data with in silico predicted models of flavonoid-protein complexes, researchers can map the specific interaction sites within the ligand-binding pocket.

Furthermore, quantum mechanics (QM) calculations and molecular modeling are used to investigate the mechanisms of H/D exchange in flavonoids themselves. These theoretical studies can shed light on reaction pathways, such as keto-enol tautomerism, which can lead to deuteration at specific positions on the flavonoid rings. This fundamental understanding is crucial for designing labeling strategies and interpreting experimental results. The structural factors that either promote or prevent H/D exchange can be identified and correlated with experimental data, providing a framework for the structural elucidation of new flavonoids.

Table 2: Synergy of Computational Modeling with Deuterium Labeling Data

| Computational Method | Experimental Data Source | Combined Insight | Relevance to Deuterated Flavonoids |

|---|---|---|---|

| Molecular Docking | HDX-MS | Predicts binding poses and identifies key interactions between a flavonoid and its protein target. | Rationalizes observed changes in protein conformation upon binding of a deuterated flavonoid. |

| Molecular Dynamics (MD) Simulations | HDX-MS, NMR Spectroscopy | Provides a dynamic view of the flavonoid-protein complex, revealing conformational changes over time. | Helps to interpret deuterium exchange rates in terms of protein flexibility and allosteric effects. |

| Quantum Mechanics (QM) Calculations | NMR Spectroscopy, Mass Spectrometry | Elucidates the electronic mechanisms of H/D exchange reactions and predicts sites of labeling. | Supports the proposed mechanisms for the synthesis of specifically labeled flavonoids like hesperidin-d3. |

| HDX Data Analysis Software | HDX-MS | Automates the processing of raw mass spectra to generate deuterium uptake plots and differential maps. | Enables high-throughput analysis of how deuterated flavonoids modulate protein structure and dynamics. |

Development of Novel Research Methodologies Utilizing Deuterium Probes

The availability of deuterated flavonoids like this compound has spurred the development of innovative research methodologies that leverage the unique properties of deuterium. These methods provide deeper insights into metabolic pathways, pharmacokinetics, and molecular interactions.

A prominent example is Deuterium Metabolic Imaging (DMI) , a non-invasive technique that uses magnetic resonance spectroscopy (MRS) to track the metabolic fate of deuterated substrates in real-time and in three dimensions. By administering a deuterated probe, such as D-glucose-d7, researchers can monitor its conversion into downstream metabolites like lactate (B86563) and glutamate. This provides localized information about the flux through specific metabolic pathways. DMI is emerging as a powerful tool for studying metabolic heterogeneity in various conditions. The low natural abundance and favorable MR characteristics of deuterium make it an ideal tracer, eliminating the need for background signal suppression.

Another critical application of deuterated compounds is their use as internal standards in quantitative mass spectrometry. The compound this compound is designed for this purpose. In liquid chromatography-mass spectrometry (LC-MS) analysis, an internal standard is a compound added in a known amount to samples to correct for variations during sample processing and analysis. An ideal internal standard is chemically identical to the analyte but has a different mass. Deuterated analogs like hesperidin-d3 are perfect for this role because they co-elute with the non-deuterated hesperidin but are easily distinguished by their higher mass, ensuring accurate quantification of the target analyte in complex biological matrices.

These methodologies represent a significant step forward, moving beyond static measurements to provide dynamic and quantitative data on the biological roles and transformations of flavonoids.

Table 3: Novel Research Methodologies Using Deuterium Probes

| Methodology | Principle | Key Advantage | Application with Deuterated Flavonoids |

|---|---|---|---|

| Deuterium Metabolic Imaging (DMI) | Non-invasive MRS tracking of the metabolic conversion of deuterated substrates. | Allows for real-time, spatial mapping of metabolic fluxes in vivo without ionizing radiation. | Investigating how flavonoids modulate metabolic pathways (e.g., glucose metabolism) in living systems. |

| Stable Isotope-Resolved Metabolomics (SIRM) | Using labeled precursors (e.g., ¹³C or ²H) and LC-MS to trace the incorporation of the label into a wide range of metabolites. | Enables untargeted discovery of metabolic pathways and identification of novel metabolites derived from a specific precursor. | Tracing the metabolic fate of a deuterated flavonoid through various biotransformations in the body. |

| LC-MS/MS with Deuterated Internal Standards | Quantification of an analyte by comparing its mass spec signal to that of a known amount of its co-eluting, deuterated analog. | High accuracy and precision in quantifying molecules in complex mixtures by correcting for matrix effects and instrument variability. | Accurate measurement of hesperidin levels in biological samples using this compound as the internal standard. |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of deuterium exchange on backbone amide hydrogens to probe protein structure and dynamics. | Provides information on protein conformation, ligand binding sites, and allostery in solution. | Characterizing the molecular interactions between flavonoids and their protein targets. |

Compound Reference Table

Q & A

Q. How is rac Hesperidine-d3 synthesized and characterized in laboratory settings?

Methodological Answer: Synthesis typically involves deuterium labeling at specific positions using precursors like hesperidin and deuterated reagents (e.g., D₂O or deuterated acids). Characterization requires tandem techniques:

- Nuclear Magnetic Resonance (NMR): Confirm deuterium incorporation via <sup>2</sup>H-NMR or <sup>13</sup>C-NMR isotopic shifts.

- Mass Spectrometry (MS): Validate molecular weight and isotopic purity (e.g., ≥98% d3) using high-resolution MS.

- Chromatography: Ensure enantiomeric separation via chiral HPLC or GC to distinguish rac forms .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- Liquid Chromatography-Tandem MS (LC-MS/MS): Optimize ionization parameters (e.g., ESI±) to avoid matrix interference. Use deuterated internal standards for calibration .

- Isotope Dilution Analysis: Correct for recovery losses by spiking with a known quantity of a structurally analogous deuterated compound.

- Validation: Follow ICH guidelines for precision (RSD <15%), accuracy (80–120%), and sensitivity (LOQ ≤1 ng/mL) .

Q. How should controlled experiments be designed to assess this compound stability under physiological conditions?

Methodological Answer:

- Incubation Studies: Expose the compound to simulated gastric fluid (pH 1.2–3.5), plasma (37°C), and liver microsomes. Monitor degradation via time-course LC-MS.

- Variables: Control temperature, pH, and enzymatic activity (e.g., add protease inhibitors).

- Data Interpretation: Use kinetic models (e.g., first-order decay) to calculate half-life and identify degradation products .

Advanced Research Questions

Q. How can contradictions in this compound pharmacokinetic (PK) data across studies be resolved?

Methodological Answer:

- Meta-Analysis: Pool PK datasets (e.g., Cmax, AUC) and apply heterogeneity tests (I² statistic). Stratify by variables like dosing regimen, species, or analytical methods .

- Sensitivity Analysis: Identify outliers using Cook’s distance or leverage plots. Re-evaluate protocols for confounding factors (e.g., diet-drug interactions).

- Mechanistic Modeling: Use physiologically based PK (PBPK) models to reconcile interspecies differences .

Q. What strategies optimize isotopic purity during this compound synthesis to avoid protium contamination?

Methodological Answer:

- Reagent Selection: Use anhydrous deuterated solvents (e.g., DMSO-d6) and avoid proton-exchange conditions.

- Reaction Monitoring: Track deuterium incorporation in real-time via <sup>1</sup>H-NMR or inline FTIR.

- Purification: Employ preparative HPLC with deuterium-compatible columns and validate purity via isotopic ratio MS .

Q. How can multi-omics data (e.g., metabolomics, proteomics) be integrated to elucidate this compound’s metabolic pathways?

Methodological Answer:

- Pathway Enrichment Analysis: Use tools like MetaboAnalyst or KEGG Mapper to map deuterated metabolites to canonical pathways.

- Network Pharmacology: Combine transcriptomic data (e.g., RNA-seq) with docking studies to identify target proteins.

- Data Fusion: Apply machine learning (e.g., Random Forest) to prioritize biomarkers correlated with isotopic tracer distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.